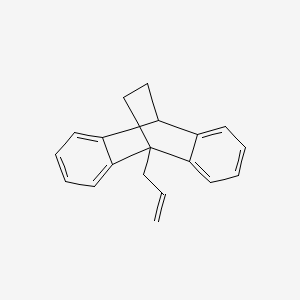
9-(Prop-2-en-1-yl)-9,10-dihydro-9,10-ethanoanthracene
Cat. No. B8497924
M. Wt: 246.3 g/mol
InChI Key: LHHOBLDSZWYRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04045560
Procedure details


9-β-Propenyl-9,10-dihydro-9,10-ethanoanthracene (xi) is prepared from 9-β-propenyl-9,10-dihydro-9,10-ethanoanthracen-11-one (x) by a Wolff-Kishner reduction or treatment with ethanedithiol and then with hydrogen in the presence of Raney nickel.
Name
9-β-propenyl-9,10-dihydro-9,10-ethanoanthracen-11-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:4]12[CH2:19][C:18](=O)[CH:11]([C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=31)[C:10]1[C:5]2=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH:2]=[CH2:3].C(S)(S)C.[H][H]>[Ni]>[CH2:1]([C:4]12[CH2:19][CH2:18][CH:11]([C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=31)[C:10]1[C:5]2=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH:2]=[CH2:3]
|
Inputs


Step One
|
Name
|
9-β-propenyl-9,10-dihydro-9,10-ethanoanthracen-11-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)C12C3=CC=CC=C3C(C=3C=CC=CC13)C(C2)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(S)S
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)C12C3=CC=CC=C3C(C=3C=CC=CC13)CC2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
